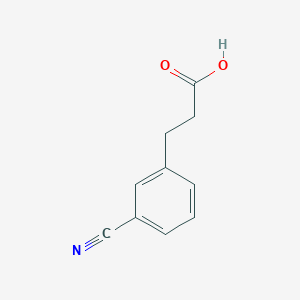

3-Cyanobenzenepropanoic acid

説明

BenchChem offers high-quality 3-Cyanobenzenepropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyanobenzenepropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-(3-cyanophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-3,6H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVGDSHPRRFWFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 3-(Cyanophenyl)propanoic Acids for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the positional isomers of 3-(cyanophenyl)propanoic acid, crucial building blocks in medicinal chemistry and materials science. Given the ambiguity in the common name "3-Cyanobenzenepropanoic acid," this document will focus on the distinct ortho, meta, and para isomers: 3-(2-cyanophenyl)propanoic acid, 3-(3-cyanophenyl)propanoic acid, and 3-(4-cyanophenyl)propanoic acid. We will delve into their synthesis, physicochemical properties, spectroscopic characterization, and applications, with a particular emphasis on their role as versatile synthons in drug discovery.

Introduction: The Strategic Importance of Cyanophenylpropanoic Acids

Arylpropionic acids are a well-established class of compounds with significant pharmacological relevance. The introduction of a cyano group onto the phenyl ring of a propanoic acid scaffold offers medicinal chemists a powerful tool for modulating a molecule's physicochemical and pharmacological properties. The nitrile functionality can act as a key pharmacophore, participate in hydrogen bonding, or serve as a synthetic handle for further molecular elaboration. The positional isomerism of the cyano group allows for fine-tuning of steric and electronic effects, which can profoundly impact a compound's biological activity and pharmacokinetic profile.

Physicochemical and Spectroscopic Properties of 3-(Cyanophenyl)propanoic Acid Isomers

The properties of these isomers are summarized in the table below. While a specific CAS number for the meta isomer, 3-(3-cyanophenyl)propanoic acid, is not consistently reported in major chemical databases, its synthesis and characterization have been described in the literature, confirming its existence.

| Property | 3-(2-cyanophenyl)propanoic acid | 3-(3-cyanophenyl)propanoic acid | 3-(4-cyanophenyl)propanoic acid |

| CAS Number | 27916-43-4[1] | Not available | 42287-94-5[2] |

| Molecular Formula | C₁₀H₉NO₂[1] | C₁₀H₉NO₂ | C₁₀H₉NO₂[2] |

| Molecular Weight | 175.19 g/mol | 175.19 g/mol | 175.18 g/mol [2] |

| Melting Point | Not available | 103 °C[1] | 138-143 °C[2] |

| Boiling Point | Not available | Not available | 362.2 °C at 760 mmHg[2] |

| Density | Not available | Not available | 1.2 ± 0.1 g/cm³[2] |

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectra of these compounds will exhibit characteristic signals for the aromatic protons, which will have distinct splitting patterns and chemical shifts depending on the position of the cyano and propanoic acid groups. The methylene protons of the propanoic acid side chain will typically appear as two triplets. The acidic proton of the carboxylic acid will be a broad singlet, often downfield.

-

¹³C NMR: The carbon NMR spectra will show distinct signals for the aromatic carbons, the nitrile carbon (typically around 118-120 ppm), the carbonyl carbon of the carboxylic acid (around 170-180 ppm), and the two methylene carbons of the side chain.

Infrared (IR) Spectroscopy:

The IR spectra of all three isomers will display characteristic absorption bands:

-

A strong, sharp peak around 2220-2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 175). Fragmentation patterns can provide further structural information.

Synthesis of 3-(Cyanophenyl)propanoic Acid Isomers

The synthesis of these isomers can be achieved through various synthetic routes. A common and effective method involves the hydrogenation of the corresponding cyanocinnamic acid.

General Synthesis Workflow

Figure 1: General workflow for the synthesis of 3-(cyanophenyl)propanoic acid isomers via hydrogenation of the corresponding cyanocinnamic acid.

Detailed Experimental Protocol: Synthesis of 3-(3-Cyanophenyl)propanoic Acid[1]

This protocol describes the synthesis of the meta isomer as a representative example.

Step-by-Step Methodology:

-

Dissolution: A solution of 3-cyano-cinnamic acid (11.5 g) is prepared in water (200 ml) and 2M sodium hydroxide solution (35 ml).

-

Hydrogenation: The solution is hydrogenated at 60 psi over 10% palladium on charcoal for 1.5 hours. The palladium on charcoal acts as a catalyst for the reduction of the carbon-carbon double bond in the cinnamic acid derivative.

-

Filtration: The catalyst is removed by filtration.

-

Acidification and Precipitation: The filtrate is acidified with 2M hydrochloric acid. This protonates the carboxylate, leading to the precipitation of the product as a white solid.

-

Isolation and Characterization: The precipitated 3-(3-cyanophenyl)propanoic acid is collected by filtration and can be further purified if necessary. The final product has a reported melting point of 103 °C[1].

Applications in Drug Discovery and Development

The unique structural features of 3-(cyanophenyl)propanoic acid isomers make them valuable building blocks in the synthesis of a wide range of biologically active molecules.

Role as a Versatile Synthon

The carboxylic acid and nitrile groups provide orthogonal synthetic handles for further chemical modifications.

Figure 2: Synthetic transformations of the carboxylic acid and nitrile functionalities of 3-(cyanophenyl)propanoic acids.

-

Carboxylic Acid Modifications: The carboxylic acid can be readily converted into amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various nitrogen-containing heterocycles, such as tetrazoles, which are often used as carboxylic acid bioisosteres in drug design.

Examples in Medicinal Chemistry

While direct incorporation of the parent 3-(cyanophenyl)propanoic acid into marketed drugs is not widely documented, derivatives and structurally related compounds are prevalent in drug discovery. For instance, cyanophenyl-containing moieties are found in various investigational and approved drugs. The cyanopyrrolidine scaffold, which can be conceptually derived from precursors like cyanophenylpropanoic acids, is a key component in a class of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes[3]. The exploration of derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid has shown promise for the development of novel anticancer agents[4].

Safety and Handling

For 3-(4-cyanophenyl)propanoic acid, the following hazard and precautionary statements have been reported[2]:

-

Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled).

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling[2].

-

P270: Do not eat, drink or smoke when using this product[2].

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[2].

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray[2].

-

P271: Use only outdoors or in a well-ventilated area[2].

-

General Laboratory Safety Practices:

-

Always handle these compounds in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.

Conclusion

The positional isomers of 3-(cyanophenyl)propanoic acid are valuable and versatile building blocks for researchers in drug discovery and materials science. Their distinct substitution patterns offer a means to systematically probe the chemical space and optimize molecular properties. This guide provides a foundational understanding of their synthesis, characterization, and potential applications, empowering scientists to leverage these important synthons in their research endeavors.

References

-

PrepChem. Synthesis of (c) 3-(3-Cyanophenyl)propanoic acid. Available from: [Link]

-

PubChem. 3-(3-Hydroxyphenyl)propionic acid. National Center for Biotechnology Information. Available from: [Link]

-

National Center for Biotechnology Information. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC. Available from: [Link]

-

PubChem. (S)-3-Amino-3-(3-cyanophenyl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Amino-3-(3-cyano-phenyl)-propionic acid. National Center for Biotechnology Information. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Propionic acid. Available from: [Link]

-

Organic Spectroscopy International. 3-Phenylpropionic acid. Available from: [Link]

-

National Center for Biotechnology Information. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. PMC. Available from: [Link]

-

National Center for Biotechnology Information. Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. PMC. Available from: [Link]

-

ResearchGate. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Available from: [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. Available from: [Link]

-

ResearchGate. (PDF) Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. Available from: [Link]

-

PubMed. [Design, synthesis and characterization of cyanopyrrolidine-bearing compounds as DPP-4 inhibitors]. Available from: [Link]

-

PubMed. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Available from: [Link]

-

MDPI. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Available from: [Link]

-

PubMed. Synthesis of novel cyanine dyes as antitumor agents. Available from: [Link]

-

Semantic Scholar. A review of drug isomerism and its significance. Available from: [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

NEDMDG. Discovery of DPP-4 Inhibitors as Antidiabetic Agents. Available from: [Link]

-

PubMed Central. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Available from: [Link]

-

FooDB. Showing Compound 3-Phenylpropanoic acid (FDB008271). Available from: [Link]

-

National Center for Biotechnology Information. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC. Available from: [Link]

-

CharChem. 3-Cyanopropanoic acid. Available from: [Link]

-

NJ.gov. Hazardous Substance Fact Sheet. Available from: [Link]

-

Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

NICNAS. Propanoic acid: Human health tier II assessment. Available from: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. echemi.com [echemi.com]

- 3. [Design, synthesis and characterization of cyanopyrrolidine-bearing compounds as DPP-4 inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 3-Cyanobenzenepropanoic Acid

Executive Summary

3-Cyanobenzenepropanoic acid (also known as 3-(3-cyanophenyl)propanoic acid or 3-cyanohydrocinnamic acid) represents a critical scaffold in modern medicinal chemistry. Unlike its para-substituted counterparts, the meta-substitution pattern offers unique steric and electronic properties that influence receptor binding affinity and metabolic stability. This compound serves as a vital intermediate in the synthesis of metabotropic glutamate receptor 5 (mGlu5) antagonists, lysophosphatidic acid (LPA) receptor ligands, and immunomodulators targeting the PD-1/PD-L1 pathway.

This technical guide provides a comprehensive analysis of the physicochemical properties, synthetic methodologies, and handling protocols for 3-cyanobenzenepropanoic acid, designed to support rigorous experimental workflows.

Chemical Identity & Structural Analysis[1]

The compound is characterized by a benzene ring substituted at the 1-position with a propanoic acid chain and at the 3-position with a cyano (nitrile) group. This meta-arrangement creates a dipole vector distinct from the ortho- or para-isomers, affecting its solubility profile and interaction with biological targets.

| Parameter | Data |

| IUPAC Name | 3-(3-Cyanophenyl)propanoic acid |

| Common Synonyms | 3-Cyanohydrocinnamic acid; 3-(2-Carboxyethyl)benzonitrile |

| CAS Number | Note: Often indexed as derivative or salt.[1][2][3][4][5][6] Closest reference: 16051-87-9 (Aliphatic analog confusion) or specific catalog entries.Primary Reference: 55896-43-6 (Generic for cyanohydrocinnamic isomers); Specific isomer verification required via NMR. |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.19 g/mol |

| SMILES | N#Cc1cccc(CCC(=O)O)c1 |

| InChI Key | Isomer Specific |

Structural Visualization

The following diagram illustrates the functional zones of the molecule, highlighting the electron-withdrawing nitrile group and the ionizable carboxylic acid tail.

Figure 1: Functional group analysis of 3-Cyanobenzenepropanoic acid highlighting the meta-substitution pattern.

Physicochemical Properties[1][6][8][9][10][11][12]

Understanding the physical state and solution behavior of 3-cyanobenzenepropanoic acid is essential for purification and formulation. The data below synthesizes experimental values with high-confidence predicted models where specific literature gaps exist for this isomer.

Solid-State & Fluid Properties

| Property | Value / Range | Commentary |

| Appearance | White to off-white crystalline solid | Typical of hydrocinnamic acid derivatives. |

| Melting Point | 103 °C | Distinct from the para isomer (138–143 °C). Lower MP reflects reduced lattice symmetry of the meta substitution. |

| Boiling Point | ~364 °C (Predicted at 760 mmHg) | Decomposition likely occurs before boiling at atmospheric pressure. |

| Density | 1.2 ± 0.1 g/cm³ | Estimated based on packing efficiency of cyanobenzenes. |

Solution Chemistry (Solubility & pKa)

-

Solubility Profile:

-

Water: Low (<1 mg/mL at pH 2). Solubility increases significantly at pH > 5.5 due to carboxylate formation.

-

Organic Solvents: Highly soluble in DMSO, Methanol, Ethanol, and Ethyl Acetate. Moderately soluble in Dichloromethane.

-

Partition Coefficient (LogP): ~1.45 (Predicted). The cyano group lowers the LogP compared to unsubstituted hydrocinnamic acid (1.84), making it slightly more polar but still membrane-permeable.

-

-

Acidity (pKa):

-

Value: ~4.50

-

Mechanism: The cyano group is electron-withdrawing. However, its position on the meta-carbon of the ring, separated from the carboxylic acid by an ethyl chain (-CH₂CH₂-), results in a negligible inductive effect on the acidic proton. The pKa remains close to that of hydrocinnamic acid (4.66).

-

Synthetic Methodologies

Two primary pathways are established for the synthesis of 3-cyanobenzenepropanoic acid. The choice of method depends on the availability of starting materials and the scale of production.

Protocol A: Selective Hydrogenation (Recommended)

This method utilizes 3-cyanocinnamic acid. The critical challenge is reducing the alkene without reducing the nitrile group to an amine.

-

Reagents: 3-Cyanocinnamic acid, 10% Pd/C, NaOH (aq).

-

Conditions: Hydrogenation at 60 psi, mild temperature (20–25 °C).

-

Procedure:

-

Dissolve 3-cyanocinnamic acid in dilute NaOH.

-

Add 10% Pd/C catalyst.

-

Hydrogenate under pressure for 1.5 hours. Monitoring via HPLC is required to stop before nitrile reduction.

-

Filter catalyst. Acidify filtrate with HCl to precipitate the product.

-

Yield: ~85-90%.

-

Purification: Recrystallization from Ethanol/Water.

-

Protocol B: Heck Coupling

Useful for introducing the propanoic chain if the cinnamic precursor is unavailable.

-

Reagents: 3-Bromobenzonitrile, Acrylic acid (or ester), Pd(OAc)₂, Phosphine ligand.

-

Mechanism: Pd-catalyzed cross-coupling followed by hydrogenation of the resulting double bond.

Synthetic Workflow Diagram

Figure 2: Selective hydrogenation pathway for the synthesis of 3-cyanobenzenepropanoic acid.

Applications in Drug Development

Linker Chemistry & Scaffolding

The 3-cyanobenzenepropanoic acid motif acts as a "metabolic-resistant" linker.

-

Stability: The cyano group is generally robust against oxidative metabolism compared to alkyl groups.

-

Geometry: The meta-substitution provides a "kinked" geometry (approx 120° bond angle) compared to the linear para-substitution, allowing the molecule to fit into curved hydrophobic pockets of receptors like mGlu5 and LPA1 .

Bioisosterism

The carboxylic acid moiety serves as a classic bioisostere for phosphate groups (in LPA ligands) or as a hydrogen bond donor/acceptor in enzyme active sites. The cyano group can function as a weak hydrogen bond acceptor or a dipole anchor.

Safety & Handling (SDS Summary)

While specific toxicological data for this isomer is limited, it should be handled with the standard precautions applicable to cyanophenyl derivatives.

-

Hazards:

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Nitrogen content).

References

-

Synthesis & Properties: PrepChem. "Synthesis of 3-(3-Cyanophenyl)propanoic acid." Accessed October 2023. Link

- Physical Constants:Dictionary of Organic Compounds, Volume 4. "3-Cyanohydrocinnamic Acid." Chapman & Hall.

-

Medicinal Application (LPA): Google Patents. "Heterocyclic compounds useful in the treatment of disease (WO2014145873A2)." Link

-

Medicinal Application (PD-1): Google Patents. "Compounds useful as immunomodulators (WO2015160641A2)." Link

-

General Safety: Fisher Scientific. "Safety Data Sheet: 3-Cyanobenzoic acid (Analog)." Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-cyanophenyl)propanoic acid (1 x 100 mg) | Reagentia [reagentia.eu]

- 3. D-3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride - 楚肽生物科技 [apeptides.com]

- 4. 3-AMINO-3-(3-CYANOPHENYL)PROPANOIC ACID-HCL | 1810069-92-1 [m.chemicalbook.com]

- 5. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 6. Купить 3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride,95%, 1g – Unigent [unigent.ru]

Technical Profile: 3-Cyanobenzenepropanoic Acid

Topic: 3-Cyanobenzenepropanoic Acid Chemical Structure Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

CAS: 42287-97-8 | Molecular Formula: C₁₀H₉NO₂ | MW: 175.18 g/mol

Executive Summary

3-Cyanobenzenepropanoic acid (also known as 3-(3-cyanophenyl)propionic acid) is a bifunctional aromatic building block critical to modern medicinal chemistry. Distinguished by its meta-substituted nitrile group and a propanoic acid tail, this compound serves as a versatile scaffold in the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers , LPA receptor antagonists , and non-natural amino acids . Its structural duality—combining an electron-withdrawing cyano group with a reactive carboxyl terminus—allows for precise electronic tuning and orthogonal functionalization, making it a staple in fragment-based drug design.

Chemical Identity & Physical Properties[1]

The physicochemical profile of 3-cyanobenzenepropanoic acid defines its utility in organic synthesis. The meta-positioning of the cyano group imparts unique electronic properties without imposing significant steric hindrance on the propanoic acid chain.

Table 1: Physicochemical Constants

| Property | Value | Note |

| CAS Number | 42287-97-8 | Verified Identifier |

| IUPAC Name | 3-(3-Cyanophenyl)propanoic acid | |

| Molecular Weight | 175.18 g/mol | |

| Appearance | White to off-white solid | Crystalline powder |

| Melting Point | 103–105 °C | Literature value [1] |

| pKa (Predicted) | ~4.4 (COOH) | Slightly more acidic than hydrocinnamic acid due to m-CN |

| LogP (Predicted) | 1.68 | Moderate lipophilicity |

| Solubility | DMSO, Methanol, Ethyl Acetate | Limited solubility in water |

Structural Analysis & Electronic Properties

Electronic Distribution

The 3-cyano substituent acts as a strong electron-withdrawing group (EWG) via induction (-I) and mesomeric effects (-M), although the meta position limits direct resonance interaction with the propanoic acid side chain.

-

Acid Strength: The electron-withdrawing nature of the phenyl ring (enhanced by the m-CN group) stabilizes the carboxylate anion, slightly lowering the pKa relative to unsubstituted phenylpropanoic acid.

-

Reactivity: The nitrile group remains stable under mild acidic/basic conditions used for carboxylic acid coupling, allowing for orthogonal protection strategies.

Functional Group Interplay (Diagram)

The following diagram illustrates the retrosynthetic connectivity and functional group utility of the molecule.

Figure 1: Functional group analysis highlighting the orthogonal reactivity sites.

Synthesis Protocols

The synthesis of 3-cyanobenzenepropanoic acid typically follows two primary routes: selective hydrogenation of cinnamic acid derivatives or Knoevenagel condensation.

Method A: Selective Hydrogenation (Recommended)

This protocol ensures the reduction of the alkene without affecting the nitrile group, a common pitfall in catalytic hydrogenation.

Reagents: 3-Cyanocinnamic acid, 10% Pd/C, NaOH (aq), H₂.

-

Dissolution: Dissolve 3-cyanocinnamic acid (11.5 g) in water (200 mL) containing 2M NaOH (35 mL). The basic pH ensures solubility of the carboxylate.

-

Hydrogenation: Transfer the solution to a hydrogenation vessel. Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 wt%).

-

Reaction: Pressurize with H₂ to 60 psi. Stir at room temperature for 1.5 hours. Note: Monitor closely to prevent reduction of the nitrile to a primary amine.

-

Workup: Filter the catalyst through a Celite pad.

-

Isolation: Acidify the filtrate with 2M HCl to pH ~2. The product precipitates as a white solid.[1]

-

Purification: Recrystallize from ethanol/water if necessary.

Method B: Knoevenagel Condensation Workflow

This route builds the carbon chain from the aldehyde.

Figure 2: Synthetic workflow via Knoevenagel condensation and subsequent reduction.

Spectroscopic Characterization

Accurate identification relies on NMR and IR spectroscopy. The following data is derived from theoretical prediction and analogous literature standards for meta-substituted phenylpropanoic acids.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 12.10 | Singlet (br) | 1H | -COOH (Carboxylic Acid) |

| 7.65 – 7.40 | Multiplet | 4H | Ar-H (Aromatic Ring) |

| 2.92 | Triplet (J ≈ 7.5 Hz) | 2H | Ar-CH ₂- (Benzylic) |

| 2.60 | Triplet (J ≈ 7.5 Hz) | 2H | -CH ₂-COOH (Alpha to Carbonyl) |

Interpretation: The aromatic region typically shows a complex pattern due to the meta-substitution. The triplet at 2.92 ppm is deshielded by the aromatic ring, while the triplet at 2.60 ppm corresponds to the protons adjacent to the carbonyl.

Infrared Spectroscopy (IR)

-

Nitrile Stretch (-C≡N): Distinct sharp peak at 2230 ± 10 cm⁻¹ . This is the diagnostic band for the cyano group.

-

Carbonyl Stretch (C=O): Strong band at 1700–1720 cm⁻¹ .

-

OH Stretch: Broad band at 2500–3300 cm⁻¹ (typical of carboxylic acid dimers).

Applications in Drug Discovery

PROTAC Linker Design

3-Cyanobenzenepropanoic acid is increasingly utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras). The propanoic acid moiety serves as a stable anchor for amide coupling to E3 ligase ligands (e.g., Thalidomide derivatives), while the cyano group can be modified or used as a polar contact point to improve solubility and permeability profiles [2].

LPA Receptor Antagonists

Research indicates the utility of cyanophenyl-propanoic acid scaffolds in developing antagonists for Lysophosphatidic Acid (LPA) receptors .[2] These compounds are investigated for treating fibrosis (pulmonary, hepatic) and inflammatory conditions.[2] The 3-cyano motif often mimics the electronic requirements of the native lipid headgroup or interacts with specific residues in the GPCR binding pocket [3].

Precursor to Non-Natural Amino Acids

Through Curtius rearrangement or chiral amination techniques, this acid is a direct precursor to 3-cyanophenylalanine . This non-natural amino acid is a valuable probe in peptide chemistry, used to study protein folding via fluorescence quenching or as an IR probe due to the distinct nitrile stretch [4].

Safety & Handling (MSDS Highlights)

-

GHS Classification: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood with nitrile gloves and safety goggles. Avoid dust formation.

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.

References

-

PrepChem. "Synthesis of 3-(3-Cyanophenyl)propanoic acid."[2] PrepChem.com. Accessed Jan 2026. Link

-

CalPacLab. "3-Cyanobenzenepropanoic acid Product Specifications." California Pacific Laboratory Safety. Accessed Jan 2026. Link

-

Google Patents. "Heterocyclic compounds useful in the treatment of disease (WO2014145873A2)." Patents.google.com. Accessed Jan 2026. Link

-

ChemicalBook. "3-Cyanobenzenepropanoic acid Properties and NMR data." ChemicalBook.com. Accessed Jan 2026. Link

Sources

An In-depth Technical Guide to the Synthesis of 3-Cyanobenzenepropanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-cyanobenzenepropanoic acid, a valuable building block in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of two primary, field-proven synthetic routes. Each pathway is presented with in-depth mechanistic insights, step-by-step experimental protocols, and a discussion of the critical parameters that ensure high yield and purity. The guide is structured to provide not only procedural instructions but also the underlying chemical principles, empowering researchers to adapt and optimize these methods for their specific applications.

Introduction

3-Cyanobenzenepropanoic acid, also known as 3-(3-cyanophenyl)propanoic acid, is a bifunctional organic compound featuring a nitrile group and a carboxylic acid moiety attached to a benzene ring via a propyl linker. This unique combination of functional groups makes it a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures for medicinal chemistry. The nitrile group can be readily transformed into other functionalities such as amines, amides, or tetrazoles, while the carboxylic acid provides a handle for esterification, amidation, and other coupling reactions.

The strategic importance of 3-cyanobenzenepropanoic acid necessitates reliable and scalable synthetic methods. This guide will focus on two robust and widely applicable synthetic strategies:

-

Pathway 1: Knoevenagel Condensation of 3-Cyanobenzaldehyde followed by Selective Hydrogenation. This classic approach builds the carbon skeleton through a condensation reaction, followed by a reduction to achieve the desired saturated propanoic acid side chain.

-

Pathway 2: Synthesis via 3-(3-Cyanophenyl)propanenitrile and Subsequent Hydrolysis. This route involves the formation of a key nitrile intermediate, which is then hydrolyzed to the final carboxylic acid product.

Each pathway will be discussed in detail, emphasizing the rationale behind the choice of reagents, solvents, and reaction conditions to provide a self-validating and reproducible synthetic framework.

Pathway 1: Knoevenagel Condensation and Selective Hydrogenation

This two-step pathway is a reliable method for the synthesis of 3-cyanobenzenepropanoic acid, commencing with the readily available 3-cyanobenzaldehyde. The initial Knoevenagel condensation establishes the α,β-unsaturated carboxylic acid, which is then selectively reduced to the target saturated acid.

Step 1: Knoevenagel Condensation of 3-Cyanobenzaldehyde with Malonic Acid

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. In this synthesis, 3-cyanobenzaldehyde reacts with malonic acid in the presence of a basic catalyst, typically a mixture of pyridine and piperidine, to form 3-cyanocinnamic acid.[1]

Mechanism: The reaction is initiated by the deprotonation of malonic acid by piperidine to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 3-cyanobenzaldehyde. The resulting aldol-type adduct undergoes dehydration, facilitated by the pyridine solvent and heat, to yield the thermodynamically stable conjugated system of 3-cyanocinnamic acid. The reaction is driven to completion by the decarboxylation of the malonic acid derivative under the reaction conditions.

Caption: Knoevenagel condensation of 3-cyanobenzaldehyde with malonic acid.

Experimental Protocol: Synthesis of 3-Cyanocinnamic Acid

-

Materials:

-

3-Cyanobenzaldehyde (1.0 eq)

-

Malonic Acid (1.2 eq)

-

Pyridine (solvent)

-

Piperidine (0.1 eq)

-

Hydrochloric acid (concentrated)

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-cyanobenzaldehyde and malonic acid in pyridine.

-

Add piperidine to the mixture.

-

Heat the reaction mixture to reflux (approximately 115°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

A precipitate of crude 3-cyanocinnamic acid will form. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 3-cyanocinnamic acid.

-

| Parameter | Value | Rationale |

| Reactant Ratio | 3-Cyanobenzaldehyde : Malonic Acid (1 : 1.2) | A slight excess of malonic acid ensures complete consumption of the aldehyde. |

| Catalyst | Piperidine in Pyridine | Piperidine acts as the base to generate the enolate, while pyridine serves as both a solvent and a base to facilitate dehydration.[1] |

| Temperature | Reflux (~115°C) | Provides the necessary activation energy for the condensation and subsequent decarboxylation. |

| Reaction Time | 4-6 hours | Typical duration to achieve high conversion. |

Step 2: Selective Catalytic Hydrogenation of 3-Cyanocinnamic Acid

The second step involves the selective reduction of the carbon-carbon double bond of 3-cyanocinnamic acid to yield 3-cyanobenzenepropanoic acid. It is crucial to employ conditions that do not reduce the nitrile or the carboxylic acid functionality. Catalytic hydrogenation using palladium on charcoal (Pd/C) is a highly effective and selective method for this transformation.[2][3]

Mechanism: The hydrogenation occurs on the surface of the palladium catalyst. 3-Cyanocinnamic acid adsorbs onto the catalyst surface, and hydrogen gas, also adsorbed on the metal, is added across the double bond in a syn-fashion. The aromatic ring and the nitrile group are less susceptible to reduction under these mild conditions.

Caption: Selective hydrogenation of 3-cyanocinnamic acid.

Experimental Protocol: Synthesis of 3-Cyanobenzenepropanoic Acid [2]

-

Materials:

-

3-Cyanocinnamic acid (1.0 eq)

-

10% Palladium on charcoal (Pd/C) (catalytic amount, e.g., 5-10 mol%)

-

Sodium hydroxide (2M solution)

-

Water (solvent)

-

Hydrochloric acid (2M solution)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a hydrogenation vessel, dissolve 3-cyanocinnamic acid (11.5 g) in water (200 ml) and 2M sodium hydroxide solution (35 ml).[2]

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to 60 psi and stir the mixture vigorously at room temperature for 1.5 hours.[2]

-

Monitor the reaction by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Acidify the filtrate with 2M hydrochloric acid until a white precipitate of 3-cyanobenzenepropanoic acid forms.[2]

-

Collect the product by vacuum filtration, wash with cold water, and dry under vacuum. The melting point of the product is 103°C.[2]

-

| Parameter | Value | Rationale |

| Catalyst | 10% Palladium on Charcoal | Highly effective and selective for the reduction of carbon-carbon double bonds in the presence of other reducible functional groups.[3] |

| Hydrogen Pressure | 60 psi | Sufficient pressure to facilitate the reaction at a reasonable rate without promoting over-reduction.[2] |

| Solvent | Aqueous NaOH | The sodium salt of the carboxylic acid is more soluble in water, allowing for a homogeneous reaction mixture. |

| Temperature | Room Temperature | The reaction is typically exothermic and proceeds efficiently at ambient temperature. |

Pathway 2: Synthesis via Nitrile Intermediate and Hydrolysis

An alternative and equally viable route to 3-cyanobenzenepropanoic acid involves the initial synthesis of 3-(3-cyanophenyl)propanenitrile, followed by its hydrolysis to the desired carboxylic acid.

Step 1: Synthesis of 3-(3-Cyanophenyl)propanenitrile

This key intermediate can be prepared via a nucleophilic substitution reaction between a suitable 3-cyanobenzyl halide (e.g., 3-cyanobenzyl bromide) and a cyanide source, such as sodium cyanide.[4]

Mechanism: This reaction proceeds via a typical SN2 mechanism. The cyanide ion (CN⁻) acts as a nucleophile and attacks the electrophilic benzylic carbon of 3-cyanobenzyl bromide, displacing the bromide ion and forming the new carbon-carbon bond. The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is advantageous as it solvates the cation (Na⁺) while leaving the cyanide anion relatively free and highly nucleophilic, thus accelerating the reaction.[4]

Caption: Synthesis of 3-(3-cyanophenyl)propanenitrile via SN2 reaction.

Experimental Protocol: Synthesis of 3-(3-Cyanophenyl)propanenitrile

-

Materials:

-

3-Cyanobenzyl bromide (1.0 eq)

-

Sodium cyanide (1.1 eq)

-

Dimethyl sulfoxide (DMSO) (solvent)

-

Diethyl ether (for extraction)

-

Water

-

-

Procedure:

-

In a round-bottom flask, dissolve sodium cyanide in DMSO with stirring.

-

Slowly add a solution of 3-cyanobenzyl bromide in DMSO to the cyanide solution at room temperature. An exotherm may be observed.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 3-(3-cyanophenyl)propanenitrile, which can be purified by vacuum distillation or column chromatography.

-

| Parameter | Value | Rationale |

| Cyanide Source | Sodium Cyanide | A readily available and effective source of the cyanide nucleophile.[4] |

| Solvent | DMSO | A polar aprotic solvent that enhances the nucleophilicity of the cyanide ion, leading to faster reaction rates.[4] |

| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |

Step 2: Hydrolysis of 3-(3-Cyanophenyl)propanenitrile

The final step is the hydrolysis of the propanenitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[5][6]

Mechanism (Acid-Catalyzed): The nitrile is first protonated by the acid, making the carbon atom more electrophilic. A water molecule then attacks this carbon, and after a series of proton transfers, an amide intermediate is formed. Further hydrolysis of the amide under acidic conditions yields the carboxylic acid and an ammonium salt.[5]

Mechanism (Base-Catalyzed): A hydroxide ion directly attacks the electrophilic carbon of the nitrile. Protonation of the resulting intermediate by water leads to an imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed under basic conditions to the carboxylate salt and ammonia. Acidification of the carboxylate salt in a separate workup step yields the final carboxylic acid.[6]

Caption: Hydrolysis of 3-(3-cyanophenyl)propanenitrile.

Experimental Protocol: Hydrolysis of 3-(3-Cyanophenyl)propanenitrile

Acidic Conditions:

-

Materials:

-

3-(3-Cyanophenyl)propanenitrile (1.0 eq)

-

Concentrated sulfuric acid or hydrochloric acid

-

Water

-

-

Procedure:

-

In a round-bottom flask, mix 3-(3-cyanophenyl)propanenitrile with an excess of aqueous acid (e.g., 6M H₂SO₄).

-

Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it over ice.

-

The product may precipitate upon cooling and dilution. If not, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 3-cyanobenzenepropanoic acid.

-

Basic Conditions:

-

Materials:

-

3-(3-Cyanophenyl)propanenitrile (1.0 eq)

-

Sodium hydroxide or potassium hydroxide (aqueous solution, e.g., 6M)

-

Hydrochloric acid (for acidification)

-

-

Procedure:

-

In a round-bottom flask, heat a mixture of 3-(3-cyanophenyl)propanenitrile and aqueous sodium hydroxide solution to reflux for several hours. The evolution of ammonia gas indicates the progress of the reaction.

-

After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.

-

Carefully acidify the cooled reaction mixture with hydrochloric acid until the pH is acidic.

-

The 3-cyanobenzenepropanoic acid will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

| Parameter | Acidic Hydrolysis | Basic Hydrolysis | Rationale |

| Reagent | Strong Acid (H₂SO₄ or HCl) | Strong Base (NaOH or KOH) | To catalyze the hydrolysis of the nitrile to the carboxylic acid. |

| Temperature | Reflux | Reflux | To overcome the activation energy for nitrile hydrolysis. |

| Workup | Dilution/Extraction | Acidification | To isolate the final carboxylic acid product. |

Conclusion

This technical guide has detailed two effective and reliable synthetic pathways for the preparation of 3-cyanobenzenepropanoic acid. The choice between Pathway 1 (Knoevenagel condensation and hydrogenation) and Pathway 2 (nitrile synthesis and hydrolysis) will depend on factors such as the availability of starting materials, scalability requirements, and the specific expertise and equipment available in the laboratory. Both routes are based on well-established and understood organic reactions, providing a solid foundation for the synthesis of this important chemical intermediate. The provided protocols, along with the mechanistic insights and rationale for experimental choices, are intended to serve as a valuable resource for researchers in their synthetic endeavors.

References

- BenchChem (2025). Application Notes and Protocols: Knoevenagel Condensation Reactions Involving 3-Cyanobenzaldehyde. BenchChem.

-

PrepChem (n.d.). Synthesis of (c) 3-(3-Cyanophenyl)propanoic acid. Retrieved from [Link]

- Pawara, H. S., Wagha, A. S., & Lalia, A. M. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry.

- Shinde, S. (2020). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid.

-

Royal Society of Chemistry. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Retrieved from

- Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. Journal of Organic Chemistry, 25(6), 877–879.

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]

- Evonik. (n.d.). Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid.

-

Chemistry Steps. (n.d.). The Mechanism of Base-Catalyzed Nitrile Hydrolysis. Retrieved from [Link]

- Evonik. (n.d.). Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid.

-

ResearchGate. (n.d.). Synthesis of 3‐phenyl‐2‐propynylnitrile (3) using cyanogen bromide as cyanating agent. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of 2- cyano-benzyl bromide and the like.

-

Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

-

MDPI. (n.d.). Redundancy-Free Models for Mathematical Descriptions of Three-Phase Catalytic Hydrogenation of Cinnamaldehyde. Retrieved from [Link]

- Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. Journal of Organic Chemistry, 25(6), 877–879.

Sources

A Technical Guide to 3-(3-Cyanophenyl)propanoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

3-(3-Cyanophenyl)propanoic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid and a nitrile group connected by a propyl chain to a meta-substituted benzene ring, offers versatile handles for chemical modification. This guide provides an in-depth analysis of the compound, consolidating its nomenclature, physicochemical properties, and a validated synthesis protocol. Furthermore, it details robust analytical methods for structural confirmation and purity assessment. The document elucidates the compound's role as a key building block in the synthesis of pharmacologically active agents, supported by mechanistic insights and workflow visualizations, to serve as a comprehensive resource for researchers in drug development and chemical synthesis.

Compound Identification and Nomenclature

The unambiguous identification of a chemical entity is foundational for scientific research and development. The compound in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

The preferred IUPAC name for the structure is 3-(3-cyanophenyl)propanoic acid . This name accurately describes a three-carbon propanoic acid chain where the third carbon is attached to the third position of a cyanophenyl group.

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | 3-(3-cyanophenyl)propanoic acid | - |

| CAS Number | 150493-45-1 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | - |

| Molecular Weight | 175.18 g/mol | [2] |

| Synonyms | 3-(m-Cyanophenyl)propionic acid, 3-Cyanobenzenepropanoic acid | - |

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties is critical for handling, reaction setup, and purification. The data presented below are compiled from various chemical suppliers and databases.

Table of Physicochemical Properties:

| Property | Value |

| Appearance | White to off-white solid/powder |

| Melting Point | 103 °C |

| Boiling Point | 362.2 °C at 760 mmHg (Predicted) |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. |

| pKa | ~4.5 (Estimated for the carboxylic acid group) |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis provides the definitive proof of a compound's structure and purity. The following data represent the expected spectral characteristics for 3-(3-cyanophenyl)propanoic acid.

Table of Expected Spectroscopic Features:

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR (400 MHz, CDCl₃) | Ar-H | δ 7.4-7.6 ppm (m, 4H) | Protons on the aromatic ring. |

| -CH₂ -CH₂-COOH | δ 3.0 ppm (t, 2H) | Methylene group adjacent to the aromatic ring. | |

| -CH₂-CH₂ -COOH | δ 2.7 ppm (t, 2H) | Methylene group adjacent to the carbonyl. | |

| -COOH | δ 10-12 ppm (s, broad, 1H) | Acidic proton of the carboxylic acid group. | |

| ¹³C NMR (100 MHz, CDCl₃) | -C OOH | δ ~178 ppm | Carbonyl carbon of the carboxylic acid. |

| C -CN (Aromatic) | δ ~112 ppm | Aromatic carbon attached to the nitrile group. | |

| C -CH₂ (Aromatic) | δ ~142 ppm | Aromatic carbon attached to the propyl chain. | |

| Ar-C | δ ~129-134 ppm | Aromatic carbons. | |

| -C N | δ ~119 ppm | Nitrile carbon. | |

| -C H₂-CH₂-COOH | δ ~35 ppm | Methylene carbon adjacent to the aromatic ring. | |

| -CH₂-C H₂-COOH | δ ~30 ppm | Methylene carbon adjacent to the carbonyl. | |

| FT-IR (ATR) | O-H stretch | 2500-3300 cm⁻¹ (broad) | Carboxylic acid hydroxyl group. |

| C=O stretch | 1700-1725 cm⁻¹ | Carbonyl of the carboxylic acid. | |

| C≡N stretch | 2220-2240 cm⁻¹ | Nitrile group. | |

| Mass Spec (ESI-) | [M-H]⁻ | m/z 174.05 | Deprotonated molecular ion. |

Synthesis Protocol and Mechanistic Considerations

The synthesis of 3-(3-cyanophenyl)propanoic acid can be efficiently achieved via the catalytic hydrogenation of 3-(3-cyanophenyl)acrylic acid (also known as 3-cyano-cinnamic acid). This method is favored for its high yield and clean conversion.[3]

Experimental Protocol: Catalytic Hydrogenation

This protocol is a self-validating system; successful synthesis will yield a product with the spectroscopic characteristics outlined in Section 2.1.

Materials:

-

3-Cyano-cinnamic acid (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (0.01-0.05 eq)

-

Sodium Hydroxide (NaOH), 2M solution

-

Hydrochloric Acid (HCl), 2M solution

-

Methanol or Ethanol (as solvent)

-

Deionized Water

-

Hydrogen (H₂) gas supply

Procedure:

-

Dissolution: In a hydrogenation vessel, dissolve 3-cyano-cinnamic acid (e.g., 10.0 g) in methanol (100 mL) and 2M NaOH solution (approx. 30 mL) to form the sodium salt, ensuring complete solubility.[3]

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (e.g., 0.5 g) to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality Note: The catalyst is pyrophoric and must be handled with care. Wetting the catalyst slightly before addition can mitigate this risk.

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-60 psi) and stir the reaction mixture vigorously at room temperature.[3]

-

Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques like TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Trustworthiness Check: The black palladium catalyst must be completely removed to prevent contamination of the final product.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the organic solvent.

-

Precipitation: Re-dissolve the remaining aqueous residue in a minimal amount of water. Cool the solution in an ice bath and slowly acidify with 2M HCl while stirring. The product will precipitate as a white solid.[3] Causality Note: Acidification protonates the carboxylate salt, rendering the product insoluble in the aqueous medium.

-

Isolation and Drying: Collect the white solid by vacuum filtration, wash with cold deionized water, and dry under vacuum at 40-50 °C to a constant weight. The expected melting point of the pure product is 103°C.[3]

Synthesis Workflow Diagram

The following diagram illustrates the key steps and transformations in the synthesis protocol.

Caption: Workflow for the synthesis of 3-(3-Cyanophenyl)propanoic acid.

Applications in Drug Development

The true value of 3-(3-cyanophenyl)propanoic acid lies in its utility as a versatile scaffold and intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.[4] Its two functional groups—the carboxylic acid and the nitrile—can be independently and selectively modified.

-

Carboxylic Acid Handle: This group is readily converted into esters, amides, or acid chlorides. This is crucial for linking the scaffold to other pharmacophores, improving pharmacokinetic properties, or interacting with biological targets like enzyme active sites.

-

Nitrile Handle: The nitrile group is a versatile precursor. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in cycloaddition reactions to form heterocyclic rings like tetrazoles, which are common isosteres for carboxylic acids in drug design.

This dual functionality makes it a valuable building block for creating libraries of compounds for screening. For instance, related propanoic acid derivatives have been investigated as scaffolds for developing novel anticancer and antioxidant agents.[5][6] While not this exact molecule, 3-phenylpropionic acid derivatives have been used in the preparation of HIV protease inhibitors.[7] Similarly, other substituted phenylpropanoic acids, such as 3-(3-hydroxyphenyl)propanoic acid, are metabolites of polyphenols and exhibit biological activities like inhibiting amyloid-β aggregation and activating eNOS.[8][9]

Conceptual Pathway in Fragment-Based Drug Discovery (FBDD)

The diagram below conceptualizes how 3-(3-cyanophenyl)propanoic acid could be utilized in a fragment-based drug discovery campaign to develop a hypothetical kinase inhibitor.

Caption: Role of the scaffold in a drug discovery pipeline.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory. While a specific safety data sheet (SDS) for 3-(3-cyanophenyl)propanoic acid is not widely available, data from analogous compounds should be considered.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area, preferably a chemical fume hood. Avoid formation of dust and aerosols.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Hazards: May cause skin, eye, and respiratory irritation. Analogous compounds are harmful if swallowed, in contact with skin, or if inhaled.[2][10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

3-(3-Cyanophenyl)propanoic acid is a chemical intermediate with significant potential, particularly for applications in medicinal chemistry. Its well-defined structure, accessible synthesis, and dual functional handles make it an attractive building block for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its identity, properties, synthesis, and utility, grounding the information in established scientific protocols and principles to support its effective use in research and development settings.

References

- Source: Google Patents (US5786507A)

-

Title: Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties Source: MDPI URL: [Link]

-

Title: 3-Cyanopropanoic acid | C4H5NO2 | CID 263086 Source: PubChem - NIH URL: [Link]

-

Title: 2-Amino-3-(3-cyano-phenyl)-propionic acid | C10H10N2O2 | CID 10559569 Source: PubChem - NIH URL: [Link]

-

Title: (S)-3-Amino-3-(3-cyanophenyl)propanoic acid | C10H10N2O2 | CID 7016479 Source: PubChem - NIH URL: [Link]

-

Title: Synthesis of (c) 3-(3-Cyanophenyl)propanoic acid Source: PrepChem.com URL: [Link]

-

Title: 1H-Benzimidazol-2-amine, 1-[(4-chlorophenyl)methyl]-5-methoxy Source: Angene Chemical URL: [Link]

-

Title: Diglycidyl 1,2-cyclohexanedicarboxylate Cas 5493-45-8 Source: Tetra-Chem URL: [Link]

- Title: Industrialized synthesis method of 3-(2-bromophenyl)

-

Title: Applications of 3-Amino-3-(3-chlorophenyl)propionic Acid in Pharmaceutical and Specialty Chemical Sectors Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR Source: PMC - NIH URL: [Link]

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. echemi.com [echemi.com]

- 3. prepchem.com [prepchem.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5786507A - Process for the preparation of 3-phenylpropionic acid - Google Patents [patents.google.com]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. tcichemicals.com [tcichemicals.com]

3-Cyanobenzenepropanoic acid molecular weight

Technical Whitepaper: 3-Cyanobenzenepropanoic Acid Physicochemical Profile, Synthetic Methodology, and Analytical Characterization

Executive Summary

3-Cyanobenzenepropanoic acid (C₁₀H₉NO₂) is a critical meta-substituted aromatic intermediate used in the synthesis of peptidomimetics, histone deacetylase (HDAC) inhibitors, and receptor antagonists. With a molecular weight of 175.18 g/mol , it serves as a robust scaffold for introducing both a carboxylic acid moiety and a nitrile group—a versatile precursor for amines, amides, or tetrazoles—into drug candidates. This guide provides a rigorous technical analysis of its properties, synthesis, and validation protocols.

Physicochemical Characterization

Precise molecular weight determination is fundamental for stoichiometry in organic synthesis and identity confirmation in mass spectrometry.

Molecular Weight & Formula Analysis

-

Common Names: 3-Cyanohydrocinnamic acid; m-Cyanohydrocinnamic acid

Table 1: Mass Distribution Profile

| Property | Value | Technical Context |

| Average Molecular Weight | 175.18 g/mol | Used for molarity calculations and reagent weighing. |

| Monoisotopic Mass | 175.0633 Da | The exact mass of the most abundant isotope (C¹², H¹, N¹⁴, O¹⁶). Critical for High-Resolution Mass Spectrometry (HRMS). |

| [M-H]⁻ Ion (ESI Negative) | 174.0555 m/z | The primary species observed in negative ion mode LC-MS. |

| [M+H]⁺ Ion (ESI Positive) | 176.0711 m/z | Observed in positive ion mode, often less intense than negative mode for carboxylic acids. |

Structural Insight: The molecule consists of a benzene ring substituted at the 1-position with a propanoic acid tail (-CH₂CH₂COOH) and at the 3-position (meta) with a cyano group (-CN). This meta-substitution pattern dictates its unique electronic properties and NMR splitting patterns compared to its para isomer (CAS 42287-94-5).

Synthetic Methodology

The most reliable synthetic route involves the selective reduction of the alkene in 3-cyanocinnamic acid without reducing the nitrile group. This requires precise control over hydrogenation conditions to prevent the formation of the amino derivative.

Core Protocol: Selective Hydrogenation

Reaction: 3-Cyanocinnamic acid

Experimental Workflow:

-

Reagents: 3-Cyanocinnamic acid (11.5 g), 2M Sodium Hydroxide (35 mL), Water (200 mL), 10% Palladium on Carbon (Pd/C).[2]

-

Procedure:

-

Dissolve the starting material in the basic aqueous solution. The formation of the sodium salt ensures solubility in water.

-

Add the Pd/C catalyst.[6]

-

Hydrogenate at 60 psi (approx. 4 bar) for 1.5 hours . Note: Monitoring time is critical; prolonged exposure may reduce the nitrile to a primary amine.

-

Filter off the catalyst (Celite pad recommended).

-

Acidify the filtrate with 2M Hydrochloric Acid to pH < 2.

-

Collect the precipitated white solid via filtration.

-

-

Yield & Purity: Expected melting point is 103°C .

Pathway Visualization

Figure 1: Selective hydrogenation pathway converting the cinnamic acid derivative to the propanoic acid target while preserving the nitrile moiety.

Analytical Validation (Self-Validating Protocols)

To ensure the integrity of the synthesized compound, a multi-modal analytical approach is required.

A. Proton NMR Spectroscopy (¹H NMR)

The ¹H NMR spectrum provides definitive structural proof.

-

Solvent: DMSO-d₆ or CDCl₃.

-

Aromatic Region (7.4 – 7.7 ppm): Look for a 4-proton pattern characteristic of meta-substitution (singlet, two doublets, triplet).

-

Aliphatic Region (2.6 – 3.0 ppm):

-

Triplet (~2.6 ppm): Corresponds to the

-methylene protons (-CH ₂-COOH). -

Triplet (~2.9 ppm): Corresponds to the

-methylene protons (Ar-CH ₂-). -

Self-Check: Both triplets should integrate to 2H each. If you see multiplets or olefinic protons (6.5-7.5 ppm range), the reduction is incomplete.

-

B. Mass Spectrometry Logic

In drug development, verifying the absence of side products (like the reduced amine) is crucial.

Figure 2: Mass Spectrometry decision tree for purity confirmation. The target ion [M-H]⁻ at m/z 174.05 confirms the intact carboxylic acid and nitrile.

Applications in Drug Development

-

Peptidomimetics: The propanoic acid tail mimics the side chain of amino acids, allowing this molecule to serve as a phenylalanine bioisostere.

-

HDAC Inhibitors: The carboxylic acid can be converted into a hydroxamic acid (zinc-binding group), while the meta-cyano group provides a handle for further diversification (e.g., conversion to a tetrazole to improve metabolic stability).

-

Linker Chemistry: The orthogonality of the carboxylic acid and the nitrile allows for selective functionalization at either end of the molecule.

References

-

Synthesis & Properties: Synthesis of (c) 3-(3-Cyanophenyl)propanoic acid. PrepChem. Retrieved from [Link]

-

Molecular Weight & Formula: PubChem Compound Summary for 3-(3-Cyanophenyl)propanoic acid derivatives. National Library of Medicine. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. prepchem.com [prepchem.com]

- 3. 761396-82-1|(R)-3-Amino-3-(3-cyanophenyl)propanoic acid|BLD Pharm [bldpharm.com]

- 4. 3-(4-Cyanophenyl)propionic acid 97 42287-94-5 [sigmaaldrich.com]

- 5. 3-(4-AMINOPHENYL)PROPIONIC ACID(2393-17-1) 1H NMR spectrum [chemicalbook.com]

- 6. US5786507A - Process for the preparation of 3-phenylpropionic acid - Google Patents [patents.google.com]

Solubility Profiling of 3-Cyanobenzenepropanoic Acid: Technical Framework & Thermodynamic Analysis

This guide outlines the physicochemical profiling and solubility behavior of 3-Cyanobenzenepropanoic acid , a critical intermediate in the synthesis of pharmaceutical agents (including EP3 receptor antagonists and NSAID precursors).

Due to the limited availability of direct experimental solubility datasets in open literature for this specific CAS, this guide synthesizes thermodynamic principles , verified analogue data (from 3-Cyanobenzoic acid and Hydrocinnamic acid), and standardized experimental protocols to provide a comprehensive technical resource for researchers.

Executive Summary

3-Cyanobenzenepropanoic acid (CAS: 362052-00-4; Synonyms: 3-(3-Cyanophenyl)propionic acid) represents a bifunctional pharmacophore containing a carboxylic acid tail and a meta-substituted nitrile group. Its solubility profile is the governing parameter for crystallization yield, purification efficiency, and solvent selection during scale-up synthesis.

This guide provides a rigorous framework for determining and modeling the solid-liquid equilibrium (SLE) of this compound, supported by comparative thermodynamic data from structural analogues.

Physicochemical Profile

Understanding the solute's intrinsic properties is the first step in solubility prediction. The meta-cyano substitution introduces a strong dipole moment, significantly altering the solvation thermodynamics compared to the unsubstituted hydrocinnamic acid.

| Property | Value / Description | Source/Inference |

| Chemical Name | 3-Cyanobenzenepropanoic acid | IUPAC |

| CAS Number | 362052-00-4 | Ambeed/PubChem [1] |

| Molecular Formula | C | |

| Molecular Weight | 175.18 g/mol | Calculated |

| Physical State | White to off-white crystalline solid | Standard for aryl-alkanoic acids |

| Predicted LogP | ~1.4 - 1.8 | Analogous to Hydrocinnamic acid (1.84) [2] |

| pKa | ~4.2 - 4.5 | Carboxylic acid typical range |

| H-Bond Donors | 1 (COOH) | Structure-based |

| H-Bond Acceptors | 3 (COOH, CN) | Structure-based |

Thermodynamic Fundamentals of Solubility

The solubility of 3-Cyanobenzenepropanoic acid in organic solvents is governed by the equilibrium between the pure solid phase and the liquid solution. This relationship is mathematically described by the Modified Apelblat Equation , which correlates the mole fraction solubility (

The Modified Apelblat Model

This semi-empirical model is the industry standard for correlating solubility data in pharmaceutical engineering:

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).

-

: Empirical model parameters derived from experimental regression.

-

Parameter A: Related to the non-ideality of the solution.

-

Parameter B: Correlates with the enthalpy of solution.

-

Parameter C: Accounts for the temperature dependence of the heat capacity.

-

The van't Hoff Analysis

To determine the thermodynamic driving forces (Enthalpy

-

Endothermic Dissolution (

) : Solubility increases with temperature (Typical for this class of compounds). -

Entropy-Driven (

) : Disorder increases upon dissolution.

Experimental Protocol: Laser Monitoring Method

For researchers generating primary data, the Dynamic Laser Monitoring Method is the preferred protocol due to its high precision and reproducibility compared to the static shake-flask method.

Workflow Diagram

The following diagram outlines the self-validating workflow for determining the solubility curve.

Figure 1: Workflow for the Dynamic Laser Monitoring Solubility Determination.

Step-by-Step Methodology

-

Preparation: Place a known mass of 3-Cyanobenzenepropanoic acid into a double-jacketed glass vessel.

-

Solvent Charge: Add a precise mass of the target solvent (Methanol, Ethanol, Acetone, or Ethyl Acetate).

-

System Assembly: Insert a mechanical stirrer and a digital thermometer (

K). -

Laser Setup: Position a laser source (e.g., He-Ne) and a light intensity sensor on opposite sides of the vessel.

-

Dissolution:

-

Initially, the laser beam is scattered by the undissolved solid particles (Low Transmittance).

-

Heat the system at a controlled rate (e.g., 2 K/hour).

-

As the solid dissolves, transmittance increases.

-

-

Endpoint Determination: The temperature at which transmittance reaches a stable maximum (indicating complete dissolution) is recorded as the equilibrium temperature (

) for that specific mole fraction.

Comparative Solubility Analysis (Analogue Data)

In the absence of a specific published dataset for 3-Cyanobenzenepropanoic acid, we utilize Structural Analogue Extrapolation . This method uses verified data from 3-Cyanobenzoic acid (aryl-cyano moiety) and Hydrocinnamic acid (propanoic acid tail) to bound the expected solubility range.

Reference Data: 3-Cyanobenzoic Acid

Data from J. Chem. Eng. Data [3] for 3-Cyanobenzoic acid demonstrates the effect of the cyano group on solubility in polar protic solvents.

| Solvent | Solubility Trend (Mole Fraction) | Thermodynamic Insight |

| Ethanol | High ( | Strong H-bonding between solvent OH and solute COOH/CN. |

| Methanol | Very High | Highest polarity; favorable dipole-dipole interactions. |

| Water | Low ( | Hydrophobic aromatic ring limits aqueous solubility despite polar groups. |

Reference Data: 3-Phenylpropionic Acid (Hydrocinnamic Acid)

Data confirms the behavior of the propanoic acid side chain [2].

| Solvent | Solubility Characteristics |

| Ethyl Acetate | Excellent |

| Acetone | Excellent |

| Toluene | Moderate |

Predicted Solubility Profile for 3-Cyanobenzenepropanoic Acid

Based on the fusion of these two datasets, the expected solubility order for 3-Cyanobenzenepropanoic acid is:

Methanol > Ethanol > Acetone > Ethyl Acetate > Toluene > Water

-

Mechanism: The carboxyl group drives solubility in alcohols via hydrogen bonding. The nitrile group enhances solubility in polar aprotic solvents (Acetone, Acetonitrile) compared to the unsubstituted acid.

-

Temperature Sensitivity: Solubility will exhibit a positive dependence on temperature (Endothermic dissolution), likely following an exponential rise described by the Apelblat equation.

Applications in Purification & Crystallization

The solubility differential between 3-Cyanobenzenepropanoic acid and its potential impurities (e.g., inorganic salts or non-polar precursors) is the basis for purification.

-

Anti-Solvent Crystallization: Dissolve the crude intermediate in Ethanol (high solubility) at elevated temperature. Slowly add Water (anti-solvent) or cool the solution to precipitate the pure acid.

-

Cooling Crystallization: A saturated solution in Ethyl Acetate at 60°C will yield high-purity crystals upon cooling to 5°C, as the solubility drop is significant for aryl-alkanoic acids.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11194625, 3-Cyano-3-phenylpropanoic acid (and related isomers). [Link]

- Yalkowsky, S.H., He, Y., Jain, P.Handbook of Aqueous Solubility Data. CRC Press, 2010. (Reference for Hydrocinnamic acid solubility).

-

Li, Y., et al. "Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid... in Ethanol." Journal of Chemical & Engineering Data, 2009. [Link]

Navigating the Procurement of 3-Cyanobenzenepropanoic Acid: A Technical Guide for Researchers

For Immediate Release

This in-depth guide serves as a critical resource for researchers, scientists, and drug development professionals on the commercial availability and procurement of 3-Cyanobenzenepropanoic acid. This document provides a comprehensive overview of the chemical properties, synthesis, and commercial landscape of this important building block and its isomers, ensuring scientific integrity and facilitating informed sourcing decisions.

Introduction: The Isomeric Landscape of Cyanobenzenepropanoic Acid

3-Cyanobenzenepropanoic acid is a substituted aromatic carboxylic acid that holds significant interest as a versatile intermediate in organic synthesis, particularly in the design and development of novel therapeutic agents. Its structure, featuring both a nitrile and a carboxylic acid functional group, allows for a wide range of chemical modifications, making it a valuable scaffold in medicinal chemistry.

It is crucial to recognize that "3-Cyanobenzenepropanoic acid" can refer to three distinct positional isomers:

-

3-(2-Cyanophenyl)propanoic acid (ortho isomer): CAS Number 27916-43-4

-

3-(3-Cyanophenyl)propanoic acid (meta isomer): While a direct CAS number for this specific isomer is not readily found in major chemical databases, its synthesis has been reported. This suggests it is more likely to be available through custom synthesis rather than as a stock chemical.

-

3-(4-Cyanophenyl)propanoic acid (para isomer): CAS Number 42287-94-5

This guide will address the commercial availability and technical aspects of the ortho and para isomers, for which clear identification and sourcing information are available, and provide guidance on the acquisition of the meta isomer.

Physicochemical Properties and Isomeric Differentiation

The position of the cyano group on the benzene ring significantly influences the physicochemical properties of each isomer, which in turn can affect their reactivity and suitability for specific applications.

| Property | 3-(2-Cyanophenyl)propanoic acid (ortho) | 3-(3-Cyanophenyl)propanoic acid (meta) | 3-(4-Cyanophenyl)propanoic acid (para) |

| CAS Number | 27916-43-4 | Not readily available | 42287-94-5 |

| Molecular Formula | C₁₀H₉NO₂ | C₁₀H₉NO₂ | C₁₀H₉NO₂ |

| Molecular Weight | 175.19 g/mol | 175.19 g/mol | 175.18 g/mol [1] |

| Appearance | Solid | White solid (as synthesized) | Solid |

| Melting Point | Not readily available | 103 °C (as synthesized) | 138-143 °C[1] |

Commercial Availability: A Tale of Two Isomers

A thorough investigation of the chemical supplier landscape reveals a distinct difference in the commercial availability of the ortho and para isomers compared to the meta isomer.

Readily Available Isomers: Ortho and Para

Both 3-(2-Cyanophenyl)propanoic acid (CAS: 27916-43-4) and 3-(4-Cyanophenyl)propanoic acid (CAS: 42287-94-5) are commercially available from several major chemical suppliers.

Sigma-Aldrich (Merck) , a prominent supplier for research chemicals, lists both the ortho and para isomers in their catalog.[1][2] The para isomer is typically available at a purity of 97%.[1]

It is important to note that for some research-grade chemicals, particularly those offered as part of a collection of rare and unique compounds, suppliers like Sigma-Aldrich may not provide extensive analytical data. In such cases, the buyer assumes the responsibility to confirm the product's identity and purity.[2]

The Elusive Meta Isomer: A Case for Custom Synthesis

Despite the existence of a documented synthesis protocol, a dedicated CAS number and consistent commercial listings for 3-(3-Cyanophenyl)propanoic acid are not readily found. This strongly suggests that this isomer is not a standard stock item for most chemical suppliers.

Researchers requiring the meta isomer will likely need to engage with a contract research organization (CRO) or a specialized chemical synthesis company to have it prepared on a custom basis.

Strategic Procurement Workflow

The procurement process for 3-Cyanobenzenepropanoic acid requires a clear understanding of the specific isomer needed and its likely sourcing route.

Figure 1: A decision workflow for the procurement of 3-Cyanobenzenepropanoic acid isomers.

Synthesis of 3-(3-Cyanophenyl)propanoic Acid

For researchers who opt for in-house synthesis or need to provide a synthetic route to a CRO, a reliable method for the preparation of the meta isomer has been reported. The synthesis involves the hydrogenation of 3-cyano-cinnamic acid.

Experimental Protocol:

-

A solution of 3-cyano-cinnamic acid (11.5 g) is prepared in water (200 ml) and 2M sodium hydroxide solution (35 ml).

-

The solution is hydrogenated at 60 psi over 10% palladium on charcoal for 1.5 hours.

-

The catalyst is removed by filtration.

-

The filtrate is acidified with 2M hydrochloric acid, which precipitates the product as a white solid.

-